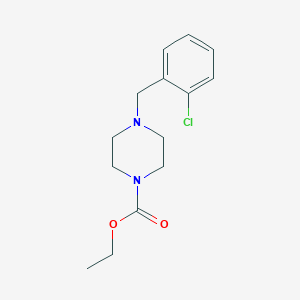![molecular formula C17H16N2O3S B5798419 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a chemical compound that has been studied extensively in the field of pharmaceutical sciences. This compound has shown potential as a drug candidate due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and division of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its unique chemical structure and properties. This allows for the study of its mechanism of action and potential use as a drug candidate. However, one limitation is that this compound is not widely available and can be difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of new synthesis methods to make the compound more readily available. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a drug candidate. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 3-methylbenzoyl chloride with thiourea to form 3-methylbenzoylthiourea. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid to form this compound. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
4-methyl-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-3-5-12(8-10)15(20)19-17(23)18-14-9-13(16(21)22)7-6-11(14)2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKRKTVEHEDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)



